molecular formula C16H26BrN B12577423 5-(4-Ethenylphenyl)-N,N,N-trimethylpentan-1-aminium bromide CAS No. 185144-29-0

5-(4-Ethenylphenyl)-N,N,N-trimethylpentan-1-aminium bromide

Cat. No.: B12577423
CAS No.: 185144-29-0
M. Wt: 312.29 g/mol
InChI Key: SHYDHIJJXXQXGA-UHFFFAOYSA-M
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Description

5-(4-Ethenylphenyl)-N,N,N-trimethylpentan-1-aminium bromide is a quaternary ammonium compound. It is characterized by the presence of a bromide ion and a positively charged nitrogen atom within its structure. This compound is known for its surfactant properties and is often used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethenylphenyl)-N,N,N-trimethylpentan-1-aminium bromide typically involves a multi-step process. One common method includes the alkylation of 4-ethenylphenyl with N,N,N-trimethylpentan-1-amine in the presence of a suitable brominating agent. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Ethenylphenyl)-N,N,N-trimethylpentan-1-aminium bromide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form different amine derivatives.

    Substitution: The bromide ion can be substituted with other anions or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Halide exchange reactions can be performed using silver nitrate or sodium iodide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of secondary and tertiary amines.

    Substitution: Formation of various substituted ammonium salts.

Scientific Research Applications

5-(4-Ethenylphenyl)-N,N,N-trimethylpentan-1-aminium bromide has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in the study of cell membrane interactions due to its surfactant properties.

    Medicine: Investigated for its potential antimicrobial and antifungal activities.

    Industry: Utilized in the formulation of detergents and disinfectants.

Mechanism of Action

The mechanism of action of 5-(4-Ethenylphenyl)-N,N,N-trimethylpentan-1-aminium bromide involves its interaction with cell membranes. The positively charged nitrogen atom interacts with the negatively charged components of the cell membrane, leading to disruption of membrane integrity. This results in increased permeability and eventual cell lysis. The compound’s surfactant properties also contribute to its ability to solubilize and disrupt lipid bilayers.

Comparison with Similar Compounds

Similar Compounds

    Cetyltrimethylammonium bromide: Another quaternary ammonium compound with similar surfactant properties.

    Benzalkonium chloride: Widely used as a disinfectant and antiseptic.

    Tetrabutylammonium bromide: Commonly used as a phase transfer catalyst.

Uniqueness

5-(4-Ethenylphenyl)-N,N,N-trimethylpentan-1-aminium bromide is unique due to its specific structural features, which confer distinct surfactant properties and reactivity. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry.

Properties

CAS No.

185144-29-0

Molecular Formula

C16H26BrN

Molecular Weight

312.29 g/mol

IUPAC Name

5-(4-ethenylphenyl)pentyl-trimethylazanium;bromide

InChI

InChI=1S/C16H26N.BrH/c1-5-15-10-12-16(13-11-15)9-7-6-8-14-17(2,3)4;/h5,10-13H,1,6-9,14H2,2-4H3;1H/q+1;/p-1

InChI Key

SHYDHIJJXXQXGA-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CCCCCC1=CC=C(C=C1)C=C.[Br-]

Origin of Product

United States

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